2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol
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Overview
Description
2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is a complex organic compound characterized by the presence of chlorophenyl, sulfinyl, and fluorophenyl groups
Mechanism of Action
Target of Action
The compound 2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol, also known as CRL-40,940 or flmodafinil, primarily targets the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, attention, and movement .
Mode of Action
Flmodafinil acts as a weak dopamine reuptake inhibitor . This means it binds to the dopamine transporter, blocking the reuptake of dopamine into neurons and thus increasing the extracellular concentrations of dopamine . This leads to enhanced dopaminergic neurotransmission .
Biochemical Pathways
As a dopamine reuptake inhibitor, it likely influences pathways involving dopamine signaling . Increased dopamine levels can affect various downstream effects, including enhanced alertness, wakefulness, and cognitive performance .
Pharmacokinetics
Its inventors claim that it is more effective than modafinil and adrafinil, suggesting it may have favorable pharmacokinetic properties .
Result of Action
The increased dopamine levels resulting from the action of flmodafinil can lead to a range of effects at the molecular and cellular level. These include enhanced alertness, wakefulness, and cognitive performance . It’s also claimed to have fewer side effects compared to modafinil and adrafinil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary based on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced alcohols, and substituted aromatic compounds. Each product’s formation depends on the specific reagents and conditions employed .
Scientific Research Applications
2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-chlorophenyl)-1-ethanol
- 2-[(4-Fluorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol
- 2-[(4-Bromophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol
Uniqueness
2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is unique due to the combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-1,1-bis(4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2O2S/c21-16-5-11-19(12-6-16)26(25)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMYPULKFPEEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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